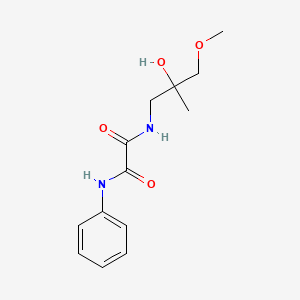

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-N'-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(18,9-19-2)8-14-11(16)12(17)15-10-6-4-3-5-7-10/h3-7,18H,8-9H2,1-2H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPIXLVXTHBGLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC=CC=C1)(COC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide typically involves the reaction of oxalyl chloride with an appropriate amine. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide has diverse applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs include other oxalamides and diamides with variations in R1/R2 groups. Key comparisons are summarized below:

*Calculated based on structural formulae. †Inferred from YF479’s HDAC inhibitory activity due to shared diamide backbone.

Key Observations:

R1 Group Variations :

- The 2-hydroxy-3-methoxy-2-methylpropyl group in the target compound introduces polarity from hydroxyl/methoxy groups, improving water solubility compared to the trifluoromethylphenyl group in its analog . However, the branched structure may complicate synthesis and purification.

- YF479’s 3-bromobenzyl and 2,4-dimethoxyphenyl groups enhance steric bulk and electron-donating effects, critical for HDAC binding .

Substitutions like thiazol-2-yl () or azepin-2-yl introduce heterocyclic moieties, which are linked to improved metabolic stability and target specificity .

Functional Comparisons

- HDAC Inhibition: YF479 demonstrates potent HDAC inhibition (IC₅₀: 12 nM), attributed to its diamide backbone and electron-rich aromatic substituents.

- Cardioprotection : The thiazole-hydrazine analog in outperforms Levocarnitine in reducing hypoxic muscle contraction. While the target compound lacks a thiazole ring, its methoxy group may confer similar antioxidant properties .

- Agrochemical Potential: Fenfuram (), a furancarboxamide, shares an amide backbone but targets fungal pathogens. The target compound’s methoxy group could mimic fungicidal activity, though this is speculative .

Physicochemical Properties

- Solubility : The hydroxyl and methoxy groups in the target compound likely improve aqueous solubility compared to YF479’s bromobenzyl/dimethoxyphenyl groups.

Biological Activity

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-phenyloxalamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a central oxalamide group along with a hydroxymethoxyalkyl substituent. Its molecular formula is with a molecular weight of 266.29 g/mol . The presence of hydroxyl and methoxy groups enhances its reactivity and interaction with biological targets.

Inflammatory Pathways

Preliminary studies suggest that this compound may influence inflammatory responses by interacting with the NLRP3 inflammasome. This interaction could lead to modulation of cytokine release, which is crucial in conditions such as myocardial injury following ischemia-reperfusion events.

Cell Signaling Interactions

Research indicates that compounds similar to this compound may affect various cellular signaling pathways. For instance, they could inhibit pathways involved in cell proliferation and apoptosis, making them potential candidates for cancer therapy.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits anti-inflammatory properties. For example, it has been shown to reduce the expression of pro-inflammatory cytokines in cultured macrophages.

Comparative Analysis with Similar Compounds

A comparative analysis of similar compounds reveals distinct biological profiles:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-chloro-N-(2-hydroxyphenyl)benzamide | Hydroxyl group on phenyl ring | Lacks methoxy substitution |

| 4-chloro-N-(3-methoxypropyl)benzamide | Methoxy group present | Different biological activity profile |

| 4-chloro-N-(2-hydroxy-4-methoxyphenyl)benzamide | Both hydroxyl and methoxy groups | Similar functional groups but different positioning |

The unique combination of functional groups in this compound may lead to different reactivity and biological interactions compared to the aforementioned compounds.

Potential Applications

Given its biological activity, this compound has potential applications in:

- Anti-inflammatory therapies : Targeting conditions characterized by excessive inflammation.

- Cancer treatment : As a lead compound for developing drugs that modulate cell signaling pathways involved in tumor growth and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.